The OX40/CD134 Signaling Pathway in Mouse T Cell Activation: An In-depth Technical Guide
The OX40/CD134 Signaling Pathway in Mouse T Cell Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OX40 (CD134) signaling pathway in mouse T cell activation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental protocols essential for studying this critical costimulatory pathway.
Core Concepts of OX40 Signaling in T Cell Activation
OX40 (also known as CD134 or TNFRSF4) is a member of the tumor necrosis factor receptor (TNFR) superfamily and is a key costimulatory molecule expressed on activated T cells.[1][2] Its ligand, OX40L (CD252 or TNFSF4), is primarily expressed on antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[3] The interaction between OX40 and OX40L provides a crucial secondary signal to T cells, following the primary signal from T cell receptor (TCR) engagement with peptide-MHC complexes. This costimulation is not essential for the initial activation of naive T cells but is critical for sustaining T cell proliferation, survival, and the generation of effector and memory T cells.[1][2]
OX40 is typically not present on naive or resting memory T cells but is transiently induced on both CD4+ and CD8+ T cells following TCR stimulation, with peak expression occurring 24 to 72 hours after activation.[1][2][4] This temporal expression pattern ensures that OX40-mediated costimulation is delivered to antigen-specific T cells that have already received an initial activation signal.
Quantitative Data on Mouse OX40/OX40L Interaction
The binding affinity and kinetics of the mouse OX40 and OX40L interaction have been characterized, providing a quantitative basis for understanding their biological function.
| Parameter | Value | Method | Cell Type/System | Reference |
| KD (Dissociation Constant) | 0.2-0.4 nM | Radiolabeled sCD4-OX40L binding | Activated mouse T cells | [5][6] |
| 3.8 nM | BIAcore™ (immobilized sOX40) | Soluble proteins | [5][6] | |
| 190 nM | BIAcore™ (immobilized sCD4-OX40L) | Soluble proteins | [5][6] | |
| koff (Dissociation Rate Constant) | 4 x 10-5 s-1 | Radiolabeled sCD4-OX40L dissociation | Activated mouse T cells | [5][6] |
| 2 x 10-2 s-1 | BIAcore™ (sOX40 dissociating from sCD4-OX40L) | Soluble proteins | [5][6] |
The OX40 Signaling Cascade
Upon engagement with OX40L, OX40 receptors on the T cell surface trimerize, initiating a downstream signaling cascade that ultimately promotes T cell survival, proliferation, and cytokine production.[3] This pathway involves the recruitment of several adaptor proteins and the activation of key signaling modules.
Key Signaling Molecules and Pathways:
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TRAF Recruitment: The cytoplasmic tail of OX40 lacks intrinsic enzymatic activity and relies on the recruitment of TNF receptor-associated factor (TRAF) proteins.[1] In mouse T cells, OX40 has been shown to interact with TRAF1, TRAF2, TRAF3, and TRAF5.[7][8] TRAF2 and TRAF5 are particularly crucial for mediating NF-κB activation.[7][8]
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NF-κB Activation: A central outcome of OX40 signaling is the activation of the nuclear factor-κB (NF-κB) pathway.[1][9] The recruitment of TRAF2 and TRAF5 leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[9][10] This targets IκBα for degradation, allowing NF-κB transcription factors (such as p50 and RelA) to translocate to the nucleus and induce the expression of genes involved in T cell survival and proliferation.[9]
-
PI3K/Akt Pathway: OX40 signaling also activates the phosphoinositide 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) pathway.[1][11] This pathway is critical for promoting cell survival by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] OX40 can form a complex with PI3K and Akt, and this is dependent on TRAF2.[11]
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PKCθ Involvement: Protein kinase C-theta (PKCθ) has been implicated as a component of the OX40 signalosome, contributing to NF-κB activation.[12]
Below is a diagram illustrating the core OX40 signaling pathway in mouse T cells.
Caption: Core OX40 signaling pathway in mouse T cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the OX40 signaling pathway. The following sections provide protocols for key experiments.
Isolation and Activation of Mouse T Cells
This protocol outlines the general steps for isolating primary mouse T cells and activating them in vitro.
Caption: Workflow for mouse T cell isolation and activation.
Detailed Methodology:
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Spleen Dissociation: Euthanize a mouse and aseptically remove the spleen. Mechanically dissociate the spleen into a single-cell suspension by mashing it through a 70 µm cell strainer using the plunger of a syringe.[13][14]
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in ACK lysis buffer for 1-2 minutes to lyse red blood cells. Quench the lysis by adding an excess of complete RPMI medium.
-
T Cell Enrichment: Isolate CD4+ or CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[13][14][15] This typically involves incubating the cell suspension with an antibody cocktail that binds to non-T cells, followed by the addition of magnetic beads and separation using a magnet.
-
Cell Plating: Resuspend the enriched T cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Plate Coating: Coat 96-well or 24-well tissue culture plates with an anti-CD3 antibody (clone 145-2C11) at a concentration of 1-5 µg/mL in PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plates twice with sterile PBS before adding the cells.[14][16]
-
T Cell Activation: Add the purified T cells to the anti-CD3 coated plates. Add soluble anti-CD28 antibody (clone 37.51) to a final concentration of 1-2 µg/mL. Culture the cells at 37°C in a 5% CO2 incubator for 24-72 hours.[14][16]
-
Analysis: Harvest the cells for downstream applications, such as flow cytometry to assess the expression of activation markers like CD25, CD69, and OX40.
Flow Cytometry for OX40 Expression
Flow cytometry is used to quantify the expression of OX40 on the surface of activated T cells.
Detailed Methodology:
-
Cell Preparation: Harvest activated T cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Fc Block: Incubate the cells with an anti-mouse CD16/CD32 antibody (Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add a fluorescently conjugated anti-mouse OX40 (CD134) antibody and antibodies against other markers of interest (e.g., CD4, CD8, CD25). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate isotype controls and fluorescence minus one (FMO) controls for accurate gating.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on the T cell population of interest (e.g., CD4+ or CD8+ cells) and quantify the percentage of OX40-positive cells and the mean fluorescence intensity (MFI).
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to OX40 ligation.
Caption: Workflow for an NF-κB luciferase reporter assay.
Detailed Methodology:
-
Cell Line/Primary Cells: This assay can be performed using a T cell line stably transfected with an NF-κB luciferase reporter construct or with primary T cells isolated from an NF-κB reporter mouse (e.g., NFkB-luc mice).[17][18][19]
-
T Cell Activation: Activate the T cells as described in the previous protocol to induce OX40 expression.
-
OX40 Stimulation: Re-stimulate the activated T cells with an OX40 agonist. This can be achieved by co-culturing with cells expressing OX40L or by adding an agonistic anti-OX40 antibody.
-
Cell Lysis and Substrate Addition: After the desired stimulation time, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate (D-luciferin) to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB transcriptional activity.[17]
-
Data Analysis: Express the results as relative light units (RLUs) and normalize to a control group (e.g., cells stimulated with an isotype control antibody).
Concluding Remarks
The OX40/OX40L signaling pathway represents a critical axis in the regulation of T cell-mediated immunity. Its role in promoting the expansion and survival of effector T cells and the formation of memory T cells makes it an attractive target for therapeutic intervention in a variety of contexts, including cancer immunotherapy and autoimmune diseases.[1][4] A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental approaches detailed in this guide is essential for researchers and drug developers seeking to modulate this important pathway for therapeutic benefit.
References
- 1. The Significance of OX40 and OX40L to T cell Biology and Immune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Immunity by OX40 and OX40L - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Affinity and kinetics of the interaction between soluble trimeric OX40 ligand, a member of the tumor necrosis factor superfamily, and its receptor OX40 on activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Roles and Mechanisms of Signaling by TRAF2 and TRAF5 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of OX40 signal transduction pathways leads to tumor necrosis factor receptor-associated factor (TRAF) 2- and TRAF5-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACTIVATION OF NF–κB1 BY OX40 CONTRIBUTES TO ANTIGEN-DRIVEN T CELL EXPANSION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of NF-kappaB1 by OX40 contributes to antigen-driven T cell expansion and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OX40 complexes with phosphoinositide 3-kinase and protein kinase B (PKB) to augment TCR-dependent PKB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC-ѳ is dispensable for OX40L-induced TCR-independent Treg proliferation but contributes by enabling IL-2 production from effector T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. T cell purification and activation [protocols.io]
- 15. T cell isolation and in‐vitro activation [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The NFκB luciferase mouse: a new tool for real time measurement of NFκB activation in the whole animal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accegen.com [accegen.com]
- 19. 006100 - NFkB-luc Strain Details [jax.org]
